molecular formula C10H17NO B1467256 7-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1494096-61-5

7-Methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B1467256
CAS No.: 1494096-61-5
M. Wt: 167.25 g/mol
InChI Key: HRICMTMALVLWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C10H17NO, and it has a molecular weight of 167.25 g/mol . The structure features a spiro[4.5]decane core, a rigid bicyclic system that provides a three-dimensional scaffold often used to explore novel chemical space and improve binding selectivity in bioactive molecules . This compound serves as a versatile chemical building block, particularly for the synthesis of more complex spirocyclic derivatives. Research into structurally similar 1-thia-4-azaspiro[4.5]decan-3-one derivatives has demonstrated promising antimicrobial and antitubercular activities, with some compounds showing potency comparable to standard drugs . Furthermore, spirothiazolidine analogs have been investigated for their notable anticancer activity against various human carcinoma cell lines, including hepatocellular, prostate, and colorectal carcinomas . The rigid geometry of the spirocyclic framework is a key structural feature that is believed to contribute to these biological activities by providing conformational constraints . As a specialized research chemical, this compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet and handle this product in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1494096-61-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

7-methyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C10H17NO/c1-8-3-2-4-10(5-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

HRICMTMALVLWQV-UHFFFAOYSA-N

SMILES

CC1CCCC2(C1)CC(=O)NC2

Canonical SMILES

CC1CCCC2(C1)CC(=O)NC2

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the complete assignment of the molecular structure.

The ¹H NMR spectrum of 2-azaspiro[4.5]decan-3-one shows characteristic signals for the protons in the spirocyclic system. For instance, the methylene (B1212753) protons adjacent to the nitrogen (CH₂-N) and the carbonyl group (CH₂-C=O) are differentiated, appearing at approximately δ 3.24 ppm and δ 2.28 ppm, respectively, in a mixture with gabapentin (B195806). mdpi.com The protons of the cyclohexane (B81311) ring typically appear as a complex multiplet in the range of δ 1.25–1.70 ppm. mdpi.com

For 7-Methyl-2-azaspiro[4.5]decan-3-one, the introduction of a methyl group at the C-7 position would introduce a new signal, likely a doublet, in the upfield region of the spectrum (approximately δ 0.9-1.2 ppm), characteristic of a methyl group attached to a cyclohexane ring. The proton at C-7 would now be a methine proton, and its signal would likely be a multiplet, shifted downfield compared to the other cyclohexane ring protons due to the influence of the adjacent methyl group. The presence of the methyl group could also induce slight shifts in the signals of the neighboring protons on the cyclohexane ring due to conformational changes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (at C-7)~0.9 - 1.2Doublet
H (at C-7)Downfield multipletMultiplet
Cyclohexane CH₂~1.2 - 1.8Multiplets
CH₂-C=O~2.3Singlet or AB quartet
CH₂-N~3.2Singlet or AB quartet
NHBroad singletSinglet

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum of 2-azaspiro[4.5]decan-3-one provides information on each unique carbon atom in the molecule. nih.gov For this compound, the spectrum would be expected to show an additional signal in the aliphatic region (approximately δ 15-25 ppm) corresponding to the new methyl carbon. The signal for the C-7 carbon would be shifted downfield due to the substitution, and the chemical shifts of the adjacent carbons (C-6 and C-8) would also be affected. The spiro carbon, the carbonyl carbon, and the carbons of the pyrrolidinone ring would likely experience minimal changes in their chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~175 - 180
Spiro C~40 - 45
CH₂-N~45 - 50
CH₂-C=O~35 - 40
Cyclohexane CH₂~20 - 40
C-7Shifted downfield from parent
CH₃ (at C-7)~15 - 25

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the structure of this compound, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. This would be instrumental in tracing the connectivity within the cyclohexane ring and confirming the position of the methyl group by showing a correlation between the methyl doublet and the C-7 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 2-azaspiro[4.5]decan-3-one exhibits characteristic absorption bands. nih.gov

For this compound, the IR spectrum would be very similar to that of the parent compound, as the primary functional groups remain the same. The key absorption bands would include:

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine N-H bond.

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ due to the stretching of the carbonyl group in the lactam ring.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and pyrrolidinone rings, including the new methyl group.

C-N stretch: An absorption band typically found in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H (stretch)3200 - 3400Medium-Broad
C=O (stretch)~1700Strong
C-H (stretch)2850 - 3000Medium-Strong
C-N (stretch)1100 - 1300Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. The molecular weight of this compound is 167.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167.

The fragmentation pattern would be expected to be influenced by the spirocyclic structure and the lactam ring. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the cyclohexane ring. The presence of the methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or the formation of characteristic fragment ions containing the methyl group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, including information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While no specific crystal structure for this compound is publicly available, a crystal structure for the parent compound, 2-azaspiro[4.5]decan-3-one, has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

This known structure serves as an excellent model for predicting the conformation of this compound. The cyclohexane ring would adopt a chair conformation to minimize steric strain. The methyl group at the C-7 position could exist in either an axial or equatorial position. The equatorial position is generally more stable for monosubstituted cyclohexanes, and this would likely be the preferred conformation for this compound.

A definitive determination of the absolute stereochemistry at the spiro center (C-5) and the C-7 position would require the synthesis of an enantiomerically pure sample and its analysis by X-ray crystallography. The crystal packing would be influenced by intermolecular hydrogen bonding involving the N-H and C=O groups of the lactam ring.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical sciences and synthetic chemistry. For this compound, which possesses a stereogenic center at the spiro carbon atom, determining the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective method for the separation and quantification of enantiomers. nih.gov

The general approach to chiral separation via HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov While specific methods for the enantioselective separation of this compound are not extensively documented in publicly available literature, the strategy for its resolution can be inferred from established methods for other chiral lactams and spirocyclic compounds. researchgate.netresearchgate.net

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities. nih.gov Columns like Chiralpak® and Lux® series, which feature derivatized polysaccharide selectors, have demonstrated success in separating a wide array of racemic compounds, including those with lactam structures. nih.govmdpi.com For a compound like this compound, a screening of various polysaccharide-based CSPs would be the primary step in method development.

Mobile Phase Selection: The choice of mobile phase is critical and is typically tailored to the CSP being used. Common modes for chiral separations include:

Normal Phase: Using mixtures of a nonpolar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. mdpi.com

Reversed Phase: Employing aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol.

Polar Organic Mode: Utilizing a mixture of polar organic solvents.

Detection: Standard HPLC detectors such as UV-Vis are commonly used for the detection of enantiomers, provided the analyte has a suitable chromophore. For compounds lacking a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or a chiral detector can be employed.

A hypothetical chiral HPLC method development for this compound would involve screening a set of polysaccharide-based CSPs with various mobile phase compositions to achieve baseline separation of the enantiomers. The following table outlines a potential screening protocol:

Chiral Stationary Phase (CSP)Mobile Phase SystemRationale
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IsopropanolBroad applicability in normal phase for a variety of chiral compounds.
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/EthanolOffers complementary selectivity to amylose-based phases.
Cellulose tris(4-methylbenzoate)Acetonitrile/WaterSuitable for reversed-phase separation of moderately polar compounds.
Immobilized Polysaccharide-based CSPMethanol/Water with additivesProvides robustness and compatibility with a wider range of solvents.

Once separation is achieved, method validation would be performed to assess parameters such as linearity, accuracy, precision, and limit of detection and quantification, ensuring the method is suitable for its intended purpose of determining enantiomeric purity.

Advanced Analytical Techniques in Spirocyclic Compound Characterization

The rigid and three-dimensional nature of spirocyclic compounds like this compound necessitates the use of advanced analytical techniques for unambiguous structural elucidation. rsc.org

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative ¹H NMR (qNMR) has been effectively used for the identification and quantification of the parent compound, 2-azaspiro[4.5]decan-3-one, which is a known impurity of gabapentin (Impurity A). nih.gov This technique offers direct measurement without the need for a specific reference standard of the analyte. For this compound, specific proton signals would be expected to shift due to the presence of the methyl group. Based on data for the unmethylated analog, characteristic signals for the methylene groups adjacent to the nitrogen and carbonyl groups are well-resolved. nih.gov

A study on gabapentin impurity A (2-azaspiro[4.5]decan-3-one) identified characteristic ¹H NMR signals at δ 3.24 ppm (for CH₂-N) and δ 2.28 ppm (for CH₂-C=O). nih.gov The introduction of a methyl group at the 7-position on the cyclohexane ring would lead to additional signals and splitting patterns in the aliphatic region, which could be definitively assigned using two-dimensional NMR techniques.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are indispensable for assigning the complex proton and carbon spectra of spirocyclic compounds.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the cyclohexane and pyrrolidinone rings of this compound, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity across the spiro junction and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, including the relative orientation of the methyl group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 2-azaspiro[4.5]decan-3-one, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The protonated molecule [M+H]⁺ of 2-azaspiro[4.5]decan-3-one has a precursor m/z of 154.1226. nih.gov The fragmentation of the 7-methyl derivative would be expected to follow similar pathways, with shifts in fragment masses corresponding to the additional methyl group. Common fragmentation pathways for lactams can involve cleavage of the lactam ring and losses of small neutral molecules. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration. While no crystal structure for this compound is reported, this technique has been applied to other spiro-pyrrolidinone derivatives to unambiguously establish their three-dimensional structure and stereochemistry. nih.gov Obtaining a suitable single crystal of this compound would allow for its complete and unequivocal structural characterization.

Analytical TechniqueInformation ProvidedRelevance to this compound
Chiral HPLC Enantiomeric separation and purityEssential for resolving and quantifying the enantiomers.
¹H qNMR Quantitative analysis and structural informationAllows for quantification without a specific standard and provides initial structural data. nih.gov
2D NMR (COSY, HSQC, HMBC) Detailed structural connectivityCrucial for assigning all ¹H and ¹³C signals and confirming the spirocyclic framework.
NOESY Through-space proton correlationsDetermines the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS/MS) Molecular weight and fragmentation patternsConfirms molecular formula and provides structural clues based on fragmentation. nih.gov
X-ray Crystallography Absolute three-dimensional structureProvides unequivocal proof of structure and stereochemistry, if a suitable crystal can be obtained. nih.gov

Computational Chemistry and Molecular Modeling Studies of 7 Methyl 2 Azaspiro 4.5 Decan 3 One

Conformational Analysis and Energy Landscape Exploration

Ring Puckering and Strain Analysis of the Spirocyclic System

Computational studies, often employing methods like molecular mechanics or density functional theory (DFT), are essential to explore the potential energy surface and identify the low-energy conformers. These studies can quantify the strain energy associated with different ring puckers and predict the most stable conformations. For the parent 2-azaspiro[4.5]decan-3-one, the relative orientation of the lactam ring with respect to the cyclohexane (B81311) chair is a key conformational variable.

Influence of the 7-Methyl Group on Conformation

The introduction of a methyl group at the 7-position of the cyclohexane ring significantly influences the conformational preferences of the 2-azaspiro[4.5]decan-3-one scaffold. The methyl group can occupy either an axial or an equatorial position on the cyclohexane ring. The relative stability of these two orientations is a classic example of A-strain, with the equatorial position generally being more favorable to avoid 1,3-diaxial interactions with the other axial hydrogens on the cyclohexane ring.

Quantum Chemical Calculations

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 7-Methyl-2-azaspiro[4.5]decan-3-one. These calculations can determine the distribution of electrons within the molecule and identify regions that are susceptible to electrophilic or nucleophilic attack.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the lactam and potentially the oxygen of the carbonyl group, making these sites prone to interaction with electrophiles. The LUMO is expected to be centered on the carbonyl carbon, which is thus the primary site for nucleophilic attack. The methyl group, being an electron-donating group, can slightly raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, with different colors representing regions of positive (blue) and negative (red) potential. bhu.ac.in For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its suitability for hydrogen bonding or interaction with electrophiles, and regions of positive potential around the N-H group and potentially the hydrogens of the methyl group. bhu.ac.in

Spectroscopic Property Prediction (NMR, IR)

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of both ¹H and ¹³C nuclei. nih.govsemanticscholar.org For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the methylene (B1212753) groups of the cyclohexane and pyrrolidinone rings, and the N-H proton. nih.gov The chemical shifts would be influenced by the local electronic environment and the molecule's conformation. For instance, the axial and equatorial protons on the cyclohexane ring would have different predicted chemical shifts. Similarly, the ¹³C NMR spectrum would show predicted signals for the carbonyl carbon, the spiro carbon, the carbons of the cyclohexane and pyrrolidinone rings, and the methyl carbon. Comparing these predicted spectra with experimental data can provide strong evidence for the compound's structure and conformation. semanticscholar.orgnih.gov

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of the vibrational bands. For this compound, the predicted IR spectrum would show a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include the N-H stretching vibration (around 3200-3400 cm⁻¹) and C-H stretching and bending vibrations.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity. nih.gov For this compound, molecular docking studies can be employed to investigate its potential interactions with various protein targets.

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to evaluate the binding affinity of different poses. The scoring function typically considers factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov

Identification of Potential Molecular Targets via Virtual Screening

Virtual screening is a powerful computational technique used to identify potential protein targets for a small molecule by systematically docking the molecule into the binding sites of a large number of macromolecular structures. In the case of this compound, a library of known protein structures, particularly those associated with neurological or metabolic pathways given its relationship to gabapentin (B195806), could be screened.

The process would involve:

Preparation of the Ligand: Generating a 3D conformation of this compound.

Database Selection: Utilizing protein databases such as the Protein Data Bank (PDB).

Docking Simulations: Employing software like AutoDock, Glide, or GOLD to predict the binding affinity and pose of the compound within each protein's active site.

This approach can generate a ranked list of potential protein targets, prioritizing those with the most favorable predicted binding energies for further experimental validation. For instance, studies on other heterocyclic compounds have successfully identified novel inhibitors for targets like the main protease of SARS-CoV-2 through virtual screening of large compound libraries. nih.gov

Binding Mode Predictions for Receptor Interactions

Once a potential target is identified, molecular docking can provide detailed insights into the specific interactions between this compound and the receptor's binding pocket. These predictions are crucial for understanding the basis of molecular recognition.

Key interactions that would be analyzed include:

Hydrogen Bonds: The lactam moiety of the compound contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which are likely to form key hydrogen bonds with amino acid residues in the target protein.

Hydrophobic Interactions: The cyclohexyl and methyl groups provide a nonpolar surface area that can engage in favorable hydrophobic interactions.

Van der Waals Forces: General attractive forces between the ligand and the protein.

For example, in studies of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the orientation and interactions of the spirocyclic core within the binding site were critical for their antiviral activity. nih.govnih.gov Similar principles would apply to predicting the binding mode of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture than static docking poses.

Investigation of Ligand-Receptor Complex Stability

MD simulations can assess the stability of the predicted binding pose. By simulating the movement of atoms over a period of nanoseconds or longer, researchers can determine if the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein is a common metric used to evaluate stability. A stable complex will exhibit minimal deviation over the course of the simulation.

Conformational Flexibility and Dynamic Behavior

These simulations also reveal the conformational flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight which parts of the complex are most mobile. Understanding this dynamic behavior is essential, as it can reveal allosteric effects or induced-fit mechanisms that are not apparent from static models.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Computational Approaches to Derivative Design

Should a biological activity for this compound be established, QSAR modeling would be instrumental in designing more potent derivatives. The process involves:

Dataset Assembly: Synthesizing and testing a series of analogues of this compound with varied substituents.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity.

Predictive Design: The resulting QSAR model can then be used to predict the activity of virtual, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing.

For instance, QSAR studies on thiazole-chalcone hybrids have successfully used molecular descriptors to predict their bioactivities and guide the design of new lead compounds. nih.gov A similar approach could be applied to a library of this compound derivatives to optimize their potential therapeutic effects.

Predictive Modeling for Biological Activity

Computational chemistry and molecular modeling serve as powerful tools in the prediction of the biological activity of novel chemical entities, including this compound. These in silico methods allow for the rational design of new drugs and the elucidation of their potential mechanisms of action before their synthesis and in vitro or in vivo testing. The primary methodologies employed in this predictive modeling include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling. While specific predictive modeling studies on this compound are not extensively documented in publicly available literature, the application of these techniques to structurally related spirocyclic compounds provides a clear framework for how its biological activities could be predicted.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For a compound like this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for a set of similar azaspiro compounds with known biological activities. nih.govresearchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. nih.gov The predictive power of the resulting QSAR model can then be used to estimate the biological activity of this compound.

Table 1: Illustrative QSAR Descriptors for Predictive Modeling

Descriptor CategoryExamples of DescriptorsPotential Biological Activity Correlation
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesReceptor binding affinity, Metabolic stability
Steric Molecular volume, Surface area, Molar refractivityEnzyme inhibition, Steric hindrance at active site
Hydrophobic LogP, Water solubilityMembrane permeability, Protein binding
Topological Connectivity indices, Shape indicesOverall molecular shape and size recognition by target

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. acs.orgnih.gov This process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net The results of molecular docking can provide insights into the specific amino acid residues involved in the interaction, which can guide the design of more potent and selective analogs. Studies on other spiro compounds have successfully used this method to predict anticancer and antiviral activities. researchgate.netnih.gov

Table 2: Potential Biological Targets for Molecular Docking of this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Enzymes Kinases, Proteases, Dihydrofolate ReductaseOncology, Infectious Diseases
Receptors G-protein coupled receptors (GPCRs), Ion channelsNeurology, Metabolic Disorders
DNA/RNA DNA gyrase, G-quadruplexesAntibacterial, Antiviral

Pharmacophore modeling is another valuable tool for predicting biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged/ionizable groups. nih.govopenmedicinalchemistryjournal.com A pharmacophore model for azaspiro compounds could be generated based on a set of known active molecules. This model can then be used as a 3D query to screen large compound libraries to identify new molecules, including this compound if it fits the model, that are likely to exhibit the desired biological activity. openmedicinalchemistryjournal.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Table 3: Common Pharmacophoric Features and Their Significance

Pharmacophoric FeatureDescriptionRole in Biological Activity
Hydrogen Bond Donor (HBD) A group capable of donating a hydrogen atom to a hydrogen bond.Forms specific interactions with amino acid residues in the target's active site.
Hydrogen Bond Acceptor (HBA) A group capable of accepting a hydrogen atom in a hydrogen bond.Crucial for anchoring the ligand within the binding pocket.
Hydrophobic (HYD) A non-polar region of the molecule.Interacts with hydrophobic pockets in the target protein, contributing to binding affinity.
Aromatic Ring (AR) A planar, cyclic, conjugated system.Can participate in π-π stacking or hydrophobic interactions.
Positive/Negative Ionizable A group that can carry a formal positive or negative charge.Forms electrostatic interactions with charged residues in the target.

By employing these computational strategies, researchers can generate hypotheses about the potential biological activities of this compound. The integration of QSAR, molecular docking, and pharmacophore modeling provides a comprehensive in silico assessment that can significantly accelerate the drug discovery and development process for this and related azaspiro compounds.

Investigation of this compound Reveals Data Scarcity in Public Research

Despite a thorough review of scientific literature and chemical databases, no published in vitro studies detailing the specific biological activities of the chemical compound this compound were found. Consequently, an article structured around its antimicrobial and receptor binding properties as requested cannot be generated at this time due to a lack of available data.

The investigation sought to populate a detailed outline focusing on the compound's potential antibacterial, antifungal, and antitubercular activities, as well as its interaction with opioid receptors. However, searches for "this compound" yielded no specific results for these biological endpoints.

Research databases do contain information on structurally related compounds, highlighting the scientific interest in the broader azaspiro[4.5]decane scaffold. For instance, the parent compound, 2-Azaspiro[4.5]decan-3-one , is known as a lactam impurity of the medication Gabapentin. Furthermore, various derivatives of 1-azaspiro[4.5]decanes and 1,3,8-triazaspiro[4.5]decanes have been investigated for their affinity for opioid receptors, including the mu and ORL1 receptors. nih.govnih.govresearchgate.netacs.org

Similarly, other molecules incorporating a "7-methyl" group within different core structures, such as certain indolizine and imidazo-oxazine derivatives, have been assessed for antitubercular properties. nih.govjapsonline.com However, these findings are specific to their respective molecular frameworks and cannot be extrapolated to this compound.

The absence of published data for the target compound prevents a scientifically accurate discussion of its:

Investigation of Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Receptor Binding Profiling and Affinity Studies (In Vitro)

Opioid Receptor Ligand Interactions (e.g., Mu and ORL1 Receptors)

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to determine the biological properties of 7-Methyl-2-azaspiro[4.5]decan-3-one.

Other Neurotransmitter Receptor Systems

No studies reporting the binding affinity or functional activity of this compound at various neurotransmitter receptor systems were identified.

Structure-Binding Relationship Insights

There is no available information on the structure-binding relationships of this compound and its analogues with any biological targets.

Enzyme Inhibition Studies (In Vitro)

No data from in vitro enzyme inhibition assays for this compound could be retrieved from the scientific literature for the following enzymes:

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

No research has been published on the inhibitory activity of this compound against Fibroblast Growth Factor Receptor 4 (FGFR4).

Vanin-1 Enzyme Inhibition

There are no studies available on the potential of this compound to inhibit the Vanin-1 enzyme.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

No data exists in the scientific literature regarding the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) by this compound.

Soluble Guanylate Cyclase (sGC) Stimulation

No information could be found on the stimulatory effect of this compound on soluble Guanylate Cyclase (sGC).

Other Relevant Enzyme Targets

There is currently no available scientific literature that has investigated the in vitro effects of this compound on specific enzyme targets. Research on related spirocyclic compounds has explored interactions with various enzymes; however, these findings cannot be directly extrapolated to this compound due to the specific structure-activity relationships that govern molecular interactions.

Anticancer Activity (In Vitro Cell Line Studies)

No peer-reviewed studies or patents were identified that specifically report on the in vitro anticancer activity of this compound against any human cancer cell lines. While derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been synthesized and shown to possess anticancer properties, these compounds are structurally distinct from this compound.

Modulation of Cellular Pathways Relevant to Neoplasia

Consistent with the lack of general anticancer studies, there is no information available regarding the modulation of specific cellular pathways relevant to neoplasia by this compound. Investigations into the effects of this compound on pathways such as cell cycle progression, signal transduction, or angiogenesis have not been reported.

Apoptosis Induction Mechanisms

There are no in vitro studies available that describe the apoptosis-inducing mechanisms of this compound in any cell line. Consequently, data on its potential to trigger programmed cell death, activate caspases, or alter the expression of apoptotic regulatory proteins is not available.

General Pharmacological Modulation (In Vitro)

The broader pharmacological profile of this compound in vitro remains uncharacterized in the scientific literature.

Immunomodulatory Properties (In Vitro)

No studies have been published detailing the in vitro immunomodulatory properties of this compound. Its effects on immune cell proliferation, cytokine production, or other immunological parameters have not been investigated.

Anticonvulsant Properties (In Vitro)

While various derivatives of the 2-azaspiro[4.5]decane and 1,3-diazaspiro[4.5]decane scaffolds have been screened for anticonvulsant activity, there is no specific data available from in vitro anticonvulsant models for this compound. Studies on related compounds, such as N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione, have shown some activity, but these findings are not directly applicable to the title compound. nih.govresearchgate.netnih.govmdpi.com

Investigation of Molecular Targets and Pathways

Identification of Key Protein Interactions

No studies identifying specific protein interactions for this compound are currently available in the public domain.

Elucidation of Signaling Cascade Modulation

There is no published research elucidating the effects of this compound on any signaling cascades.

Potential Applications in Chemical Biology Research

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold can be functionalized to create such probes. For instance, the lactam nitrogen or other positions on the carbocyclic ring can be appended with fluorophores, biotin tags, or photoaffinity labels.

The development of such probes would allow for:

Fluorescence Microscopy: Conjugation with a fluorescent dye could enable the tracking of the molecule's distribution and localization within cells and tissues.

Target Identification: Incorporation of a photoreactive group would facilitate the identification of binding partners by covalently cross-linking the probe to its biological target upon photoirradiation.

Affinity-Based Assays: Attachment of a biotin handle would allow for the purification and identification of target proteins using streptavidin-based affinity chromatography.

The methyl group at the 7-position can influence the conformation and lipophilicity of the molecule, potentially fine-tuning its interaction with specific biological targets and cellular membranes, a critical aspect in probe design.

Use as Scaffold for Diversification in Chemical Library Synthesis

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The this compound core is an excellent starting point for the synthesis of such libraries due to its synthetic tractability and three-dimensional character. Spirocycles are considered privileged scaffolds in drug design because of their structural complexity and novelty. rsc.org

The synthesis of a diverse library based on this scaffold can be achieved through various chemical strategies:

Modification of the Lactam Ring: The nitrogen atom of the lactam can be functionalized with a wide range of substituents.

Functionalization of the Cyclohexane (B81311) Ring: The methyl group and other positions on the cyclohexane ring can be modified to explore the chemical space around the core structure. scispace.com

Stereoselective Synthesis: The synthesis of different stereoisomers of the 7-methyl group can lead to compounds with distinct biological activities.

The resulting library of compounds can then be screened against a variety of biological targets to identify molecules with desired activities. The structural rigidity of the spirocyclic core can help in defining the pharmacophore, which is the precise arrangement of functional groups required for biological activity.

Table 1: Potential Diversification Points of this compound

PositionType of ModificationPotential Functional Groups
N-2 (Lactam)Alkylation, AcylationAlkyl chains, Aryl groups, Peptides
C-1SubstitutionHalogens, Hydroxyl, Cyano
C-4SubstitutionAlkyl groups, Aryl groups
C-7 (Methyl)Oxidation, ReplacementHydroxymethyl, Carboxyl, Other alkyls

Contribution to Understanding Biological Mechanisms and Disease Pathways

Derivatives of the 2-azaspiro[4.5]decane scaffold have shown a range of biological activities, including anticonvulsant properties. nih.gov By systematically synthesizing and testing derivatives of this compound, researchers can investigate structure-activity relationships (SAR) and identify key molecular features responsible for biological effects.

This approach can contribute to:

Target Validation: Identifying the specific protein or pathway that a bioactive derivative interacts with can help to validate it as a potential drug target.

Mechanism of Action Studies: Understanding how a molecule elicits its biological effect at a molecular level provides crucial insights into disease pathways. For example, spiro-β-lactams have been investigated for a variety of pharmacological properties, including antimicrobial and anticancer activities. nih.govresearchgate.net While the subject compound is a γ-lactam, the broader class of spiro-lactams shows significant therapeutic potential. rsc.org

Development of New Therapeutics: Insights gained from these studies can guide the design of more potent and selective drug candidates. The study of lactams, including spiro-lactams, is a significant area of medicinal chemistry. nih.gov

The methyl group in this compound can serve as a subtle yet important structural feature that influences binding to a biological target, thereby aiding in the dissection of complex biological mechanisms. Research on related 6-methyl-2-azaspiro[4.5]decane-1,3-diones has shown that such substitutions can influence anticonvulsant activity, highlighting the importance of substitution patterns on the carbocyclic ring. researchgate.net

Table 2: Investigated Biological Activities of Related Azaspiro Compounds

Compound ClassBiological ActivityReference
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dioneAnticonvulsant nih.gov
Spiro-β-lactamsAntimicrobial, Anticancer, Cholesterol absorption inhibition nih.gov
6-methyl-2-azaspiro[4.5]decane-1,3-dione derivativesAnticonvulsant researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Enantiomeric Specificity in Biological Interactions

The presence of a chiral center at the 7-position of the decane (B31447) ring, in addition to the spirocyclic nature of the molecule, means that 7-Methyl-2-azaspiro[4.5]decan-3-one can exist as multiple stereoisomers. The spatial arrangement of the methyl group and the conformation of the rings can significantly influence how the molecule interacts with biological targets. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govmichberk.com

Future research should, therefore, focus on the stereoselective synthesis of each enantiomer of this compound. This will enable the detailed investigation of their individual biological activities. Techniques such as chiral chromatography could be employed to separate the enantiomers, allowing for a comparative evaluation of their pharmacodynamic and pharmacokinetic profiles. Understanding the enantiomeric specificity is a critical step in the development of more potent and selective drug candidates derived from this scaffold. The construction of libraries containing stereoisomers of related spiro-compounds has already proven to be a valuable approach for correlating stereostructure with biological activity. researchgate.net

Design of Advanced Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes to access a diverse range of derivatives of this compound is another crucial area of future research. While general methods for the synthesis of spiro-lactams exist, there is a need for methodologies that allow for the precise and flexible introduction of various functional groups onto the core scaffold. nih.govgrowingscience.com

Advanced synthetic strategies that could be explored include:

Asymmetric Catalysis: The development of catalytic enantioselective methods would provide direct access to specific enantiomers, bypassing the need for chiral resolution. mdpi.com This could involve the use of chiral catalysts in key bond-forming reactions.

Multi-component Reactions: These reactions offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step, which could be applied to generate a library of diverse derivatives.

Late-stage Functionalization: The ability to introduce functional groups at a late stage in the synthetic sequence would be highly advantageous for structure-activity relationship (SAR) studies, allowing for the rapid exploration of chemical space around the core scaffold.

A recent study on the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives using a gold and palladium relay catalytic tandem cyclization highlights the potential for developing sophisticated catalytic systems to construct related spirocyclic frameworks with high control over stereochemistry. researchgate.net

Integration of Multi-Omics Data with Computational Studies

To gain a deeper understanding of the mechanism of action of this compound derivatives and to identify potential biomarkers for their activity, future research should integrate multi-omics approaches with computational modeling. This systems biology approach can provide a holistic view of the cellular response to these compounds.

Omics Technology Potential Application for this compound Derivatives
Transcriptomics Identify changes in gene expression profiles in response to treatment, revealing the signaling pathways and cellular processes affected by the compounds.
Proteomics Analyze changes in protein expression and post-translational modifications to identify direct protein targets and downstream effector proteins.
Metabolomics Profile changes in the cellular metabolome to understand the metabolic pathways perturbed by the compounds and to identify potential biomarkers of efficacy or toxicity.

The data generated from these omics studies can be integrated with computational approaches such as molecular docking and molecular dynamics simulations to build predictive models of compound activity and to refine the design of new derivatives with improved properties.

Investigation of Novel Biological Targets for this compound Derivatives

While the parent compound may exhibit certain biological activities, the true potential of the this compound scaffold lies in the exploration of its derivatives against a wide range of biological targets. The structural rigidity and three-dimensionality of the spirocyclic system make it an attractive framework for targeting protein-protein interactions and enzyme active sites.

Based on the known activities of other spiro-lactams and related spirocyclic compounds, potential therapeutic areas to explore include:

Antiviral Agents: Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have shown activity against human coronavirus. nih.gov Further investigation into the antiviral potential of this compound derivatives against a broad spectrum of viruses is warranted.

Antimicrobial Agents: Spiro-β-lactams and spiro-γ-lactams have been identified as having promising antimicrobial activity. nih.govgrowingscience.com The development of derivatives of this compound could lead to new classes of antibiotics to combat drug-resistant bacteria.

Anticancer Agents: The unique structural features of spiro compounds may allow for the development of potent and selective anticancer agents that can overcome common mechanisms of drug resistance.

Central Nervous System (CNS) Disorders: Given that the parent compound is a derivative of a lactam, and its structural similarity to gabapentin (B195806) impurity A nih.gov, exploring its potential to modulate neurological targets could be a fruitful area of research.

Development of Sustainable and Scalable Production Routes

For any promising therapeutic candidate to be viable, the development of a sustainable and scalable production route is essential. Future research should focus on creating manufacturing processes that are not only economically feasible but also environmentally friendly.

Key areas for development include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis can offer high selectivity and mild reaction conditions, reducing the need for harsh reagents and solvents. An enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes has been reported, demonstrating the potential of biocatalysis in this area. chemrxiv.org

Flow Chemistry: Continuous flow manufacturing can offer significant advantages over traditional batch processing, including improved safety, better process control, and higher yields.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of waste, should be a guiding factor in the development of any synthetic route.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new generation of innovative medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.